molecular formula C7H7FN2O B1395614 6-Fluoro-5-methylnicotinamide CAS No. 1211510-83-6

6-Fluoro-5-methylnicotinamide

Cat. No. B1395614
M. Wt: 154.14 g/mol
InChI Key: LEEDTZCLFWGCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-methylnicotinamide is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its properties and behaviors may be inferred from similar compounds, such as 6-Methylnicotinamide2.



Synthesis Analysis

The synthesis of 6-Fluoro-5-methylnicotinamide is not explicitly detailed in the available literature. However, the synthesis of similar compounds, such as 5-Fluorouracil derivatives, involves complex chemical reactions3. Another related compound, 6-formyl methyl nicotinate, has a documented synthesis method involving multiple steps4.



Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-methylnicotinamide is not directly available. However, tools like MolView5 and VESTA6 can be used to visualize the molecular structure of similar compounds based on their chemical formula.



Chemical Reactions Analysis

The specific chemical reactions involving 6-Fluoro-5-methylnicotinamide are not detailed in the available literature. However, principles of chemical reactor analysis and design can be applied to understand potential reactions7. Quantitative chemical analysis methods can also be used to study the reactions of similar compounds8.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-5-methylnicotinamide are not directly available. However, a related compound, 6-Methylnicotinamide, has a molecular weight of 136.15 g/mol and a melting point of 199 °C2.


Safety And Hazards

The specific safety and hazards of 6-Fluoro-5-methylnicotinamide are not detailed in the available literature. However, general chemical safety guidelines should be followed when handling any chemical compound12.


Future Directions

The future directions for 6-Fluoro-5-methylnicotinamide are not explicitly mentioned in the available literature. However, advancements in controlled drug delivery systems13, metal-organic frameworks14, and thermochemical conversion of lignin to functional materials15 could provide potential future directions for similar compounds.


Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate and comprehensive analysis, further research and experimentation would be required.


properties

IUPAC Name

6-fluoro-5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDTZCLFWGCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-methylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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